molecular formula C13H19N B14611879 Benzenamine, N-methylene-2,6-bis(1-methylethyl)- CAS No. 60090-48-4

Benzenamine, N-methylene-2,6-bis(1-methylethyl)-

Cat. No.: B14611879
CAS No.: 60090-48-4
M. Wt: 189.30 g/mol
InChI Key: IWYUZFYFBBWRRU-UHFFFAOYSA-N
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Description

Benzenamine, N-methylene-2,6-bis(1-methylethyl)-, also known as 2,6-diisopropylaniline, is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with isopropyl groups at the 2 and 6 positions. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenamine, N-methylene-2,6-bis(1-methylethyl)- can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-methylene-2,6-bis(1-methylethyl)- often involves the catalytic hydrogenation of nitro compounds. This method is preferred due to its efficiency and scalability. The process involves the reduction of 2,6-diisopropylnitrobenzene using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-methylene-2,6-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

Benzenamine, N-methylene-2,6-bis(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-methylene-2,6-bis(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with aromatic amino acids in proteins, affecting their function and activity. In chemical reactions, its reactivity is influenced by the electron-donating effects of the isopropyl groups, which enhance its nucleophilicity and facilitate various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound of Benzenamine, N-methylene-2,6-bis(1-methylethyl)-, with hydrogen atoms instead of isopropyl groups.

    2,6-Dimethylaniline: Similar structure with methyl groups instead of isopropyl groups.

    2,6-Diethylbenzenamine: Similar structure with ethyl groups instead of isopropyl groups.

Uniqueness

Benzen

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9(2)11-7-6-8-12(10(3)4)13(11)14-5/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYUZFYFBBWRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442701
Record name Benzenamine, N-methylene-2,6-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60090-48-4
Record name Benzenamine, N-methylene-2,6-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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